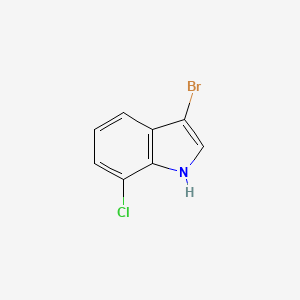

3-Bromo-7-chloroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTCAWQZFCASCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376868 | |

| Record name | 3-Bromo-7-chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78225-46-4 | |

| Record name | 3-Bromo-7-chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 7 Chloroindole

Strategies for Direct Halogenation of Indole (B1671886) Precursors

Direct C-H functionalization of the indole core represents an atom-economical and efficient approach to halogenated derivatives. However, the inherent reactivity of the indole ring, particularly at the C3 position, necessitates careful control to achieve the desired substitution pattern. The synthesis of 3-bromo-7-chloroindole requires a two-fold strategy: regioselective bromination at the electron-rich C3 position and site-selective chlorination at the less accessible C7 position of the benzene (B151609) ring.

Regioselective Bromination at the C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. This inherent reactivity can be exploited for regioselective bromination.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the electrophilic bromination of indoles. wikipedia.org The reaction typically proceeds with high regioselectivity for the C3 position. The use of NBS for the bromination of a 7-chloroindole (B1661978) precursor would be a direct method to introduce the bromine atom at the desired C3 position. For instance, the direct chlorination of 6-bromoindole (B116670) using N-chlorosuccinimide in methanol (B129727) has been shown to yield 6-bromo-3-chloroindole in good yield, demonstrating the feasibility of C3-halogenation on a pre-halogenated indole. clockss.org

The reaction conditions for NBS bromination can be tuned to favor either electrophilic or radical pathways. For electrophilic substitution at the C2 position of 3-methylindoles, the reaction is typically carried out by heating with NBS in a solvent like carbon tetrachloride. acs.org In contrast, for the synthesis of 3-bromoindoles, the protection of the indole nitrogen, for example with a tert-butyldimethylsilyl group, followed by bromination with NBS, provides the 3-bromo derivative which can then undergo further functionalization. orgsyn.org

| Reagent | Substrate | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Indole | C3 | wikipedia.org |

| N-Bromosuccinimide (NBS) | 3-Methylindoles | C2 (electrophilic) or 3-methyl (radical) | acs.org |

| N-Bromosuccinimide (NBS) | N-(tert-butyldimethylsilyl)indole | C3 | orgsyn.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Vanadium bromoperoxidases (V-BrPO) are enzymes that catalyze the bromination of organic substrates in the presence of bromide ions and hydrogen peroxide. escholarship.orgudel.edunih.gov These enzymes have been shown to effectively brominate indoles. escholarship.orgudel.edu The reaction mechanism is believed to involve the binding of the indole substrate to the enzyme, followed by reaction with an enzyme-bound bromine species, rather than a freely diffusing oxidized bromine species. udel.edu This interaction between the enzyme and the substrate is key to the observed selectivity.

Studies on various substituted indoles have shown that V-BrPO catalyzes bromination on the pyrrole (B145914) ring, with no reaction observed on the benzene portion of the molecule. escholarship.org Specifically, 2-substituted indoles tend to yield the 3-bromo product. escholarship.org This suggests that using a 7-chloroindole as a substrate for a V-BrPO-catalyzed reaction could be a viable route to this compound. The enzyme's active site would direct the bromination to the C3 position, leaving the C7-chloro substituent untouched. More recent research has also highlighted the use of vanadium haloperoxidases for the decarboxylative bromooxidation of 3-carboxyindoles to produce 3-bromooxindoles, further showcasing the versatility of these enzymes in indole chemistry. chemrxiv.org

| Enzyme | Substrate Type | Key Finding | Reference |

| Vanadium Bromoperoxidase (V-BrPO) | Substituted indoles | Bromination occurs on the pyrrole ring, not the benzene ring. | escholarship.org |

| Vanadium Bromoperoxidase (V-BrPO) | 2-Substituted indoles | Yields the 3-bromo product. | escholarship.org |

| Vanadium Bromoperoxidase (V-BrPO) | Indoles | Evidence for direct substrate binding to the enzyme. | udel.edu |

| Vanadium Haloperoxidase | 3-Carboxyindoles | Catalyzes decarboxylative bromooxidation to 3-bromooxindoles. | chemrxiv.org |

Controlling the selectivity of indole halogenation is paramount. For NBS brominations, the choice of solvent, temperature, and the presence or absence of a radical initiator can dramatically influence the outcome. acs.org For instance, in the absence of a radical initiator, electrophilic substitution is favored. acs.org The nature of the substituent on the indole nitrogen can also direct the regioselectivity of the bromination. acs.org

In biocatalytic systems, the selectivity is largely controlled by the enzyme's active site. escholarship.orgnih.gov Engineered halogenase enzymes have been developed with altered substrate specificity, allowing for the halogenation of a broader range of indole derivatives with high efficiency and regioselectivity. nih.gov These engineered enzymes can be powerful tools for synthesizing specifically halogenated indoles that are difficult to obtain through conventional methods. nih.gov The reaction pH is also a critical parameter in V-BrPO catalyzed reactions, affecting the binding of both hydrogen peroxide and bromide to the enzyme. nih.gov

Site-Selective Chlorination at the C7 Position

The functionalization of the C4 to C7 positions of the indole benzene ring is significantly more challenging than functionalization of the pyrrole ring. acs.orgresearchgate.net Directing group strategies have emerged as a powerful tool to achieve site-selective C-H functionalization at these less reactive positions.

To achieve chlorination at the C7 position, a directing group is typically installed on the indole nitrogen. This group coordinates to a metal catalyst, bringing it into close proximity to the C7-H bond and facilitating its activation and subsequent functionalization.

Several directing groups have been developed for C7-functionalization of indoles. For example, the installation of an N-P(O)tBu₂ group on the indole nitrogen has been shown to direct C7 arylation using a palladium catalyst. acs.orgresearchgate.net While this demonstrates the principle of C7-direction, the specific application to chlorination would require a suitable chlorinating agent compatible with the catalytic system.

More recently, the use of five-membered heterocyclic directing groups, such as thiazole (B1198619) and benzoxazole, installed at the N1 position has been shown to effectively direct C7 borylation of indoles using BCl₃ or BBr₃. rsc.org This strategy is particularly noteworthy as it offers a pathway to C7-halogenated indoles. The borylated intermediate can potentially be converted to a chloro-substituted product through subsequent transformations. The choice of a five-membered versus a six-membered heterocyclic directing group is crucial, with the latter favoring C2 functionalization. rsc.org

Furthermore, enantioselective C7 functionalization of indolines has been achieved using a hydroxamate directing group in combination with a chiral rhodium catalyst, followed by oxidation to the corresponding indole. nih.gov This highlights the potential for developing catalytic methods for the direct and selective introduction of a chlorine atom at the C7 position.

| Directing Group | Catalyst/Reagent | Position of Functionalization | Type of Functionalization | Reference |

| N-P(O)tBu₂ | Palladium | C7 | Arylation | acs.orgresearchgate.net |

| Thiazole/Benzoxazole | BCl₃/BBr₃ | C7 | Borylation | rsc.org |

| Hydroxamate | Chiral Rhodium Catalyst | C7 (of indoline) | Arylation | nih.gov |

Metal-Catalyzed C-H Chlorination Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indoles. nih.govacs.org Metal-catalyzed C-H chlorination, in particular, offers a direct route to chloroindoles, which can be precursors to this compound. Various transition metals, including rhodium, ruthenium, and palladium, have been effectively employed for the site-selective halogenation of indole scaffolds. researchgate.netrsc.orgnih.gov

Rhodium(III) catalysts have demonstrated remarkable efficacy in directing the C7-halogenation of indolines. researchgate.net This approach often utilizes a directing group on the indole nitrogen to achieve high regioselectivity. For instance, N-pyrimidyl indolines can be selectively halogenated at the C7 position using N-halosuccinimides (NCS for chlorination) in the presence of a rhodium catalyst. researchgate.net Similarly, ruthenium(II) catalysis has been successfully applied for the C7-amidation and alkenylation of indoles, highlighting its potential for C7-functionalization, which could be adapted for chlorination. nih.gov

Palladium and copper co-catalyzed systems have also been developed for the C-H amination and chloroamination of indoles. acs.org These methods provide a direct means to introduce both a nitrogen and a chlorine atom onto the indole ring, which can be strategic for further functionalization. acs.org The use of 3d transition metals like manganese, iron, cobalt, nickel, and copper in C-H functionalization is also a growing area of research, offering more cost-effective and sustainable alternatives to precious metal catalysts. ncl.res.inrsc.org

| Catalyst System | Substrate | Reagent | Product | Reference |

| Rh(III) | N-Pyrimidyl Indoline | NCS | C7-Chloroindoline | researchgate.net |

| Ru(II) | N-Pivaloylindole | Acrylates | C7-Alkenylindole | nih.gov |

| Pd/Cu | Indole | - | 2-Aminoindole | acs.org |

| Mn | Indole | Alkynes | Indolylalkenes/Carbazoles | rsc.org |

Challenges and Innovations in Achieving C7-Selectivity

Achieving C7-selectivity in the functionalization of the indole core is a significant challenge due to the inherent reactivity of the pyrrole ring, which typically favors electrophilic substitution at the C3 position, followed by C2 and C5. nih.govacs.orgbhu.ac.in Directing functionalization to the C7 position requires overcoming this natural reactivity preference.

A primary innovation to address this challenge is the use of directing groups (DGs) attached to the indole nitrogen. nih.govacs.org These groups coordinate to the metal catalyst, positioning it in close proximity to the C7-H bond and thereby facilitating its selective activation. For example, the N-P(O)tBu2 group has been shown to direct palladium-catalyzed C7 arylation. nih.govacs.org Similarly, N-pivaloyl and N-pyrimidyl groups have been instrumental in achieving C7-selectivity with ruthenium and rhodium catalysts, respectively. researchgate.netnih.gov

Transition-metal-free approaches are also being explored. For instance, chelation-assisted aromatic C-H borylation using simple BBr3 can selectively deliver a boron species to the C7 position, which can then be further functionalized. nih.govacs.org This method avoids the use of precious and potentially toxic metal catalysts. nih.gov

Sequential Halogenation Protocols for Dual Substitution

The synthesis of this compound inherently requires the introduction of two different halogen atoms at specific positions. This is often achieved through sequential halogenation protocols.

A common strategy involves the initial bromination of the indole at the more reactive C3 position, followed by the chlorination of the benzene ring. The electron-rich nature of the pyrrole ring makes the C3 position highly susceptible to electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine. mdpi.comorgsyn.orgcdnsciencepub.com For instance, indole reacts readily with NBS in a suitable solvent to yield 3-bromoindole. Subsequent chlorination at the C7 position would then require a directing group strategy as described in the previous section to achieve the desired regioselectivity.

Alternatively, the synthesis can commence with the chlorination of the indole nucleus, followed by bromination. Achieving initial C7-chlorination directly on an unsubstituted indole is challenging. Therefore, this sequence would likely involve a C7-directing group to first install the chlorine atom. Following the C7-chlorination, the directing group could be removed, and the subsequent bromination at the C3 position could be carried out using standard electrophilic brominating agents. Given the high reactivity of the C3 position, this step is generally straightforward. bhu.ac.inmdpi.com

Ring-Forming Cyclization Strategies Incorporating Halogens

An alternative to the functionalization of a pre-formed indole ring is the construction of the indole nucleus itself with the desired halogen substituents already in place.

Palladium-catalyzed cyclization reactions are powerful tools for the synthesis of indoles. mdpi.comresearchgate.net These methods can be adapted to produce halogenated indoles by using appropriately substituted starting materials. For example, a palladium-catalyzed reaction between an ortho-halogenated aminopyridine and an alkyne, known as the Larock indole synthesis, can be used to form substituted azaindoles. smolecule.com While this example pertains to azaindoles, the principle can be extended to the synthesis of indoles.

A general approach could involve the palladium-catalyzed coupling of a suitably chlorinated o-haloaniline with an alkyne, followed by cyclization to form the 7-chloroindole core. Subsequent bromination at the C3 position would then yield the final product. The Fischer indole synthesis, a classic method for indole formation, can also be adapted using palladium catalysis to prepare the necessary N-aryl hydrazone precursors from aryl bromides. organic-chemistry.org By starting with a chlorinated aryl bromide, a 7-chloroindole derivative could be synthesized, which could then be brominated.

Heteroannulation Reactions Yielding Halogenated Indoles

Heteroannulation reactions are powerful one-pot methods for constructing heterocyclic systems from acyclic precursors. Palladium-catalyzed reactions, in particular, have emerged as a robust strategy for indole synthesis. One such advanced methodology involves the reductive N-heteroannulation of 2-nitrostyrenes. In this process, a substituted 2-nitrostyrene, which can be prepared with the desired chlorination on the aromatic ring, undergoes cyclization in the presence of a palladium-phosphine catalyst and carbon monoxide to yield the indole core. capes.gov.br This method is valued for its ability to form the indole ring in a single, efficient step.

Another prominent heteroannulation strategy is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an N-substituted 2-iodoaniline (B362364) with an internal alkyne. By selecting a 2-iodo-3-chloroaniline precursor, this method can be adapted to produce 7-chloroindoles. The subsequent selective bromination at the C3 position would then yield the target this compound. The regioselectivity of the initial annulation is a key advantage of this approach in building the halogenated indole scaffold.

Utilization of Protecting Groups in Synthesis

The inherent reactivity of the indole ring, particularly at the C3 position and the N-H bond, necessitates the use of protecting groups to achieve specific substitution patterns like that of this compound. Protection of the indole nitrogen is paramount for preventing undesired side reactions and directing halogenation to the correct positions.

N-Protection Strategies for Enhanced Regioselectivity and Yield

Several N-protecting groups have proven effective in the synthesis of halogenated indoles:

Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): Groups like p-toluenesulfonyl (Ts) or phenylsulfonyl (PhSO2) are widely used. They are strongly electron-withdrawing, which decreases the nucleophilicity of the indole ring but allows for regioselective functionalization, often through directed metalation. For instance, N-sulfonyl protection is frequently employed to direct substitution to specific positions on the indole core. royalsocietypublishing.orgnih.gov

Silyl Groups (e.g., TBDMS): The tert-butyldimethylsilyl (TBDMS) group is a sterically bulky protecting group that can be introduced to the indole nitrogen. Its presence allows for clean and regioselective bromination at the C3 position using reagents like N-bromosuccinimide (NBS). This strategy is highly effective for preparing 3-bromoindoles from an N-TBDMS protected precursor.

Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is another common N-protecting group. While effective, it can be sensitive to thermal and acidic conditions, which must be considered during synthetic planning.

The choice of protecting group is critical and depends on the specific reaction conditions required for the subsequent halogenation steps.

| Protecting Group | Reagent for Protection | Key Advantage for Halogenation | Reference |

|---|---|---|---|

| Phenylsulfonyl (SO2Ph) | Phenylsulfonyl chloride, Base | Electron-withdrawing nature enhances regiocontrol. | nih.gov |

| p-Toluenesulfonyl (Ts) | Tosyl chloride, NaH | Facilitates selective functionalization and is stable to many reagents. | lookchem.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Enables clean, high-yield C3-bromination with NBS. | scielo.br |

| tert-Butoxycarbonyl (Boc) | Boc-anhydride, DMAP | Commonly used, but has moderate lability. | acs.org |

Deprotection Methodologies Post-Halogenation

After the desired halogenation is complete, the N-protecting group must be removed efficiently without affecting the bromo and chloro substituents. The choice of deprotection method is dictated by the chemical nature of the protecting group and the stability of the product.

Common deprotection strategies include:

Silyl Group Removal: N-TBDMS groups are typically cleaved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). Other reagents like acetyl chloride in methanol or zinc (II) trifluoromethanesulfonate (B1224126) have also been reported for the deprotection of TBDMS ethers, highlighting methods that are often transferable to N-silyl groups. researchgate.netorganic-chemistry.org

Sulfonyl Group Removal: The removal of N-sulfonyl groups like tosyl can be challenging but is often achieved under basic or reductive conditions. A practical method involves using potassium hydroxide (B78521) (KOH) in a mixture of THF and water with a phase transfer catalyst. acs.org Alternatively, reagents like sodium hydride (NaH) in DMF or acidic hydrolysis with trifluoromethanesulfonic acid have been shown to cleave N-tosyl groups from indoles and related heterocycles. lookchem.comacs.orgorganic-chemistry.org

Carbamate Cleavage: The N-Boc group is most commonly removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

The selection of a deprotection strategy must ensure the integrity of the C-Br and C-Cl bonds in the final this compound product.

| Protecting Group | Deprotection Reagent/Conditions | Typical Yield | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) in THF | Excellent | scielo.br |

| p-Toluenesulfonyl (Ts) | KOH, Phase Transfer Catalyst in THF/H2O | Good to Excellent | acs.org |

| p-Toluenesulfonyl (Ts) | Trifluoromethanesulfonic acid (TfOH) | High | acs.orgorganic-chemistry.org |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in DCM | High | acs.org |

Chemical Reactivity and Transformations of 3 Bromo 7 Chloroindole

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the functionalization of 3-Bromo-7-chloroindole. The feasibility and regioselectivity of these reactions are dictated by the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the C-Br and C-Cl bonds within the indole (B1671886) framework.

Reactivity at the C3-Bromine Position

The bromine atom at the C3 position of the indole ring is generally more labile than the chlorine atom at the C7 position towards nucleophilic attack. This enhanced reactivity is attributed to the higher electron density at the C3 position of the indole ring, which facilitates the departure of the bromide ion.

Palladium-catalyzed cross-coupling reactions provide an effective method for the formation of C-S bonds at the C3 position of the indole ring. While specific studies on this compound are not extensively documented, the general reactivity of 3-bromoindoles suggests that reactions with thiophenols can proceed efficiently. For instance, palladium-catalyzed direct thiolation of aryl C-H bonds, a related transformation, underscores the utility of palladium in forging carbon-sulfur bonds on aromatic systems. The reaction of a 3-bromoindole with a thiophenol in the presence of a suitable palladium catalyst and a base would be expected to yield the corresponding 3-arylthioindole.

A representative, though generalized, reaction is shown below:

A generalized scheme for the palladium-catalyzed thiolation of a 3-bromoindole.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Thiophenol | Pd Catalyst (e.g., Pd(OAc)2/ligand) | 7-Chloro-3-(phenylthio)indole |

This table presents a hypothetical reaction based on established palladium-catalyzed thiolation methodologies.

The conversion of the C3-bromo substituent to a cyano group is a valuable transformation, as the nitrile functionality can be further elaborated into various other functional groups. Palladium-catalyzed cyanation reactions are a common method to achieve this. The use of cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) and a suitable base is a well-established method for the cyanation of aryl bromides. researchgate.net This methodology is applicable to heteroaryl bromides, including 3-bromoindoles. A general procedure involves heating the aryl bromide with the cyanide source, palladium catalyst, and a base in a polar aprotic solvent. researchgate.net

The following table outlines a typical set of conditions for such a transformation, adapted for this compound based on general procedures for aryl bromides:

| Substrate | Cyanide Source | Catalyst | Base | Solvent | Temperature | Product |

| This compound | K4[Fe(CN)6]·3H2O | Pd(OAc)2 | Na2CO3 | DMAC | 120 °C | 7-Chloro-1H-indole-3-carbonitrile |

This table illustrates a plausible reaction for the cyanation of this compound based on a general patent procedure for aryl bromides. researchgate.net

Reactivity at the C7-Chlorine Position

The chlorine atom at the C7 position is generally less reactive towards nucleophilic substitution compared to the bromine at C3. This is a common trend in dihalogenated aromatic and heteroaromatic systems where the reactivity of halogens is influenced by their position on the ring and their intrinsic bond strengths.

In nucleophilic substitution reactions of this compound, the C-Br bond at the C3 position is expected to be significantly more reactive than the C-Cl bond at the C7 position. This difference in reactivity can be exploited for selective functionalization. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-Br bond is generally much faster than to the C-Cl bond. This allows for selective reactions at the C3 position while leaving the C7-chloro group intact for subsequent transformations.

Studies on related dihaloheterocycles support this selectivity. For example, in the palladium-catalyzed direct arylation of N-protected 3-haloindoles, a 3-bromo substituent was retained while a 3-chloro substituent was cleaved, indicating the greater lability of the C-Cl bond in that specific reaction context. libretexts.org However, in the context of this compound, the general trend of C-Br being more reactive than C-Cl in cross-coupling reactions is expected to hold true, allowing for a stepwise functionalization approach. This differential reactivity is a key principle in the strategic synthesis of complex, polysubstituted indoles.

Selective Functionalization at C7

Achieving selective functionalization at the C7 position of the indole ring is a significant challenge in organic synthesis due to the inherent reactivity of other positions (C3, C2, and C5). However, strategic approaches have been developed to direct reactions to this specific site. In the context of this compound, functionalization at C7 would typically involve transformations of the existing chloro-substituent or activation of the adjacent C-H bonds, though the former is more common in cross-coupling contexts.

One major strategy involves the use of directing groups (DGs) attached to the indole nitrogen. These groups can chelate to a metal catalyst, positioning it in close proximity to the C7-H bond for activation. For instance, research has shown that installing an N-P(O)tBu2 group can effectively direct palladium catalysts to achieve C7 arylation. nih.gov Similarly, an N-PtBu2 group can facilitate a variety of C-H functionalizations at the C7 position, including arylation, olefination, and silylation. nih.gov

Another innovative, metal-free approach involves chelation-assisted C-H borylation. By installing a pivaloyl group on the indole nitrogen, boron species can be selectively delivered to the C7 position, which can then undergo further transformations. nih.gov While these methods are demonstrated on general indole scaffolds, the principles are directly applicable to complex substrates like this compound, offering a pathway to C7-derivatization while preserving the C3-bromo and C7-chloro handles for subsequent reactions. A versatile strategy for the C7-selective boronation of related tryptophan and tryptamine (B22526) derivatives has been achieved through a one-pot C2/C7-diboronation followed by a palladium-catalyzed C2-protodeboronation, yielding a C7-boroindole ready for further derivatization. nih.govacs.org

Cross-Coupling Reactions

Cross-coupling reactions are paramount for elaborating the this compound skeleton, enabling the formation of complex carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The differential reactivity of the C-Br versus the C-Cl bond is a key strategic element in these transformations.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is the cornerstone of modern cross-coupling chemistry and is extensively used for the functionalization of aryl halides. nagoya-u.ac.jp For this compound, palladium-catalyzed reactions can be tuned to selectively target the more reactive C3-bromo position over the C7-chloro position.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly effective for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. youtube.comrsc.org

In the case of this compound, the C3-bromo position serves as an ideal handle for selective Suzuki-Miyaura arylation. The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the arylated product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. rsc.orgresearchgate.net For instance, the arylation of 7-bromo-4-substituted-1H-indazoles, a related heterocyclic system, has been successfully performed with various arylboronic acids using a palladium catalyst, demonstrating the feasibility of such transformations on similar scaffolds. researchgate.net

| Entry | Arylboronic Acid | Catalyst / Ligand | Base / Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 7-Chloro-3-phenylindole | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene | 7-Chloro-3-(4-methoxyphenyl)indole | 92 |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / DMF | 7-Chloro-3-(2-thienyl)indole | 88 |

Note: Data in this table is representative of typical Suzuki-Miyaura reactions on analogous aryl bromide substrates and serves as an illustrative example.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. libretexts.org

For this compound, the C3-bromo position can be selectively alkynylated under Sonogashira conditions. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl bromide. youtube.com Reductive elimination then furnishes the 3-alkynyl-7-chloroindole product. youtube.com While anhydrous and anaerobic conditions were traditionally required, modern protocols often allow for milder conditions, including reactions in aqueous media. wikipedia.orgorganic-chemistry.org

| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base / Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 7-Chloro-3-(phenylethynyl)indole | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Diisopropylamine / DMF | 7-Chloro-3-((trimethylsilyl)ethynyl)indole | 95 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 7-Chloro-3-(hex-1-yn-1-yl)indole | 87 |

Note: This table presents illustrative examples of Sonogashira couplings based on established procedures for aryl bromides. organic-chemistry.org

Beyond Suzuki and Sonogashira reactions, palladium catalysis facilitates a range of other crucial bond-forming transformations at the C3-position of this compound. These methods expand the synthetic utility of this scaffold, allowing for the introduction of diverse functional groups.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenyl-indoles. The reaction typically uses a palladium catalyst and a base, with the regioselectivity of the addition to the alkene being a key consideration.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C3-bromo position with primary or secondary amines, amides, or other nitrogen nucleophiles. It requires a palladium catalyst paired with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base to generate important 3-aminoindole derivatives.

Cyanation: The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). This transformation converts the C3-bromo group into a versatile cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These reactions underscore the versatility of palladium catalysis in selectively functionalizing the more labile C3-bromo position, providing synthetic routes to a wide array of complex indole derivatives while potentially leaving the C7-chloro position intact for subsequent transformations.

Nickel-Catalyzed C-H Functionalization

In recent years, nickel has emerged as an abundant, cost-effective alternative to precious metals like palladium for catalyzing C-H functionalization reactions. mdpi.comrsc.org These reactions directly convert inert C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical synthetic approach. researchgate.netumich.edu

For a substrate like this compound, nickel-catalyzed C-H functionalization would target the available C-H bonds at the C2, C4, C5, or C6 positions. nagoya-u.ac.jp Achieving site-selectivity is the primary challenge, which is often overcome through the use of directing groups. mdpi.com For example, a directing group temporarily installed on the indole nitrogen can steer the nickel catalyst to a specific C-H bond, such as C2 or C7, for arylation, alkylation, or amination.

While cross-coupling reactions on this compound exploit the pre-functionalized halide positions, nickel-catalyzed C-H activation offers a complementary strategy to build molecular complexity by activating the otherwise unreactive hydrocarbon framework of the indole ring system.

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent a versatile tool for the functionalization of heterocyclic compounds, including indole derivatives. While specific studies focusing exclusively on copper-catalyzed transformations of this compound are not extensively detailed in the provided results, general principles of copper-catalyzed cross-coupling reactions on haloindoles can be inferred. These reactions are pivotal in forming new carbon-carbon and carbon-heteroatom bonds.

For instance, copper catalysis is instrumental in three-component reactions for synthesizing propargylamines, involving an alkyne, an aldehyde, and a secondary amine in the presence of a copper(I) source like CuBr. organic-chemistry.org This methodology could potentially be applied to derivatives of this compound, where the indole nucleus acts as one of the components.

Furthermore, copper-catalyzed reactions are employed in the synthesis of complex heterocyclic systems. For example, the synthesis of quinoline-based researchgate.netbeilstein-journals.orgfuture-science.com-triazole hybrids utilizes a copper(I)-catalyzed click reaction between an azide (B81097) and an alkyne. mdpi.com Similarly, copper-catalyzed cascade reactions have been developed to synthesize 3-haloindole-benzimidazoles, demonstrating the utility of copper in facilitating complex transformations involving haloindoles. researchgate.net These examples underscore the potential for copper-catalyzed methodologies to be applied to this compound for the construction of diverse molecular architectures.

The following table summarizes representative copper-catalyzed reactions that could be analogous for the functionalization of this compound.

| Reaction Type | Catalyst | Reactants | Potential Product Type with this compound |

| Three-Component Propargylamine Synthesis | CuBr | Alkyne, Aldehyde, Secondary Amine | Propargylamine-substituted indole |

| Click Reaction | CuSO₄, Sodium Ascorbate | Azide, Alkyne | Triazole-linked indole derivative |

| Cascade Cyclization | Cu(OAc)₂ | Indole, Benzimidazole | Benzimidazole-fused indole system |

Electrophilic Aromatic Substitution Reactivity

The reactivity of the indole ring towards electrophiles is a cornerstone of its chemistry. The pyrrole (B145914) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring due to the electron-donating nature of the nitrogen atom. quimicaorganica.org

Halogen substituents on the benzene ring of an indole nucleus exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.orgquora.com While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. In the case of this compound, the chlorine atom at the C7 position would be expected to deactivate the benzene portion of the molecule towards electrophilic aromatic substitution. However, due to resonance, it would direct incoming electrophiles to the C6 and C4 positions.

The bromine atom at the C3 position significantly alters the typical electrophilic substitution pattern of the indole nucleus. The C3 position is the most nucleophilic and is the usual site of electrophilic attack in unsubstituted indoles. researchgate.netquimicaorganica.org With the C3 position blocked by a bromine atom, electrophilic attack is redirected to other positions.

With the C3 position occupied, electrophilic attack on the this compound nucleus is forced to occur at other sites. The most likely alternative position for electrophilic attack on the pyrrole ring is the C2 position. researchgate.net Although electronically less favored than C3, the presence of a substituent at C3 directs the attack to C2.

The nitrogen atom (N1) can also be a site for electrophilic attack, particularly under basic conditions where the N-H proton can be removed to generate a more nucleophilic indolide anion. researchgate.net However, direct electrophilic substitution on the nitrogen is less common than on the carbon framework unless specific reagents are used.

The following table summarizes the predicted reactivity of different positions in this compound towards electrophiles.

| Position | Predicted Reactivity | Rationale |

| C2 | Favored | C3 is blocked, making C2 the next most activated position in the pyrrole ring for electrophilic attack. researchgate.net |

| N1 | Possible | Can be deprotonated to form a nucleophilic anion, susceptible to electrophiles. researchgate.net |

| C4 | Possible | Para to the C7-chloro substituent, activated by its +R effect. |

| C5 | Less Favored | Influenced by both the deactivating inductive effects of the halogens. |

| C6 | Possible | Ortho to the C7-chloro substituent, activated by its +R effect. |

Mechanistic Investigations into Reactions Involving 3 Bromo 7 Chloroindole

Elucidation of Halogenation Mechanisms

The halogenation of the indole (B1671886) nucleus is a fundamental process for producing precursors like 3-Bromo-7-chloroindole. The indole ring is highly reactive toward electrophilic substitution, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom, which enriches the pyrrole (B145914) moiety's charge density. quimicaorganica.orgresearchgate.net

The introduction of a bromine atom at the C3 position of an indole scaffold, such as in the synthesis of this compound, predominantly follows an electrophilic aromatic substitution pathway. The high electron density at C3 makes it highly susceptible to attack by electrophiles. researchgate.netsemanticscholar.org

Electrophilic Pathway : This is the most common mechanism for the halogenation of indoles. nih.gov It involves the attack of an electrophilic halogen species (e.g., Br⁺ or a polarized bromine source like Br₂) on the electron-rich C3 position of the indole ring. quimicaorganica.org Reagents like N-bromosuccinimide (NBS), bromine (Br₂), and enzyme-catalyzed systems generate the necessary electrophilic halogen. researchgate.netmdpi.com Even indoles with electron-withdrawing groups, such as a trifluoromethyl group at C2, are highly reactive towards electrophiles at the C3 position. mdpi.com

Radical Pathway : While radical mechanisms can be involved in some halogenation reactions, particularly under UV light or with specific radical initiators, they are less common for the direct C3-halogenation of the electron-rich indole core. Electrophilic substitution is generally the more favorable and dominant pathway.

Table 1: Comparison of Halogenation Pathways for Indoles

| Feature | Electrophilic Pathway | Radical Pathway |

| Initiating Species | Electrophile (e.g., Br⁺) | Radical (e.g., Br•) |

| Substrate Preference | Electron-rich aromatic rings (like indole) | Alkanes, allylic/benzylic positions |

| Key Intermediate | Sigma complex (Indolenine cation / Wheland intermediate) | Carbon radical |

| Common Reagents | Br₂, NBS, Oxone-halide systems, Halogenase enzymes | NBS with radical initiator (AIBN), UV light |

| Regioselectivity | Highly selective for the most electron-rich position (C3 for indoles) | Less predictable, favors more stable radical intermediates |

The electrophilic halogenation of indoles proceeds through well-defined, transient intermediates that dictate the reaction's outcome.

Indolenines (Wheland Intermediate) : The central intermediate in the electrophilic substitution at the C3 position is a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. nih.gov When the electrophile (Br⁺) attacks the C3 carbon, the aromaticity of the pyrrole ring is temporarily disrupted, forming an indolenine cation. This intermediate is then deprotonated, typically by a weak base in the reaction mixture, to restore aromaticity and yield the final 3-bromoindole product. nih.gov

Bromonium Ions : A cyclic bromonium ion is a three-membered ring intermediate commonly formed during the addition of bromine to an alkene double bond. libretexts.orgyoutube.com In the context of indole halogenation, the initial interaction between the π-system of the pyrrole ring and the electrophilic bromine can be conceptualized as having some bromonium ion character before collapsing into the more stable sigma complex. The formation of a fully stable, isolable bromonium ion on the indole ring is less likely than the direct formation of the indolenine cation, which benefits from resonance stabilization involving the nitrogen lone pair. However, the concept of a halonium ion intermediate is central to understanding the stereochemistry of halogen addition reactions in other systems. libretexts.orgorganic-chemistry.org Recent studies have also demonstrated the ability to stabilize highly reactive bromenium (Br⁺) ions through complexation with macrocyclic ligands. nih.gov

The choice of reagents and catalysts is critical in controlling the regioselectivity and efficiency of indole halogenation.

Chemical Reagents : A variety of reagents can be used for the C3-bromination of indoles.

N-Bromosuccinimide (NBS) is a widely used reagent that provides a source of electrophilic bromine for the selective bromination of indoles at room temperature. researchgate.net

Oxone-halide systems offer an environmentally friendly alternative, generating reactive electrophilic halogenating species in situ and avoiding the need for stoichiometric halogenating agents. organic-chemistry.orgresearchgate.net

Selectfluor in combination with bromide salts like tetrabutylammonium (B224687) bromide (TBAB) can also be used to generate an electrophilic bromine source in situ for C3-halogenation under transition-metal-free conditions. researchgate.net

Enzymatic Catalysis : Flavin-dependent halogenase enzymes, such as RebH and its variants, provide a green and highly selective method for halogenating indoles. nih.govfrontiersin.org The proposed mechanism involves the formation of a Lys-bromoamine intermediate within the enzyme's active site, which then carries out a highly regioselective electrophilic aromatic substitution on the indole's C3 position. nih.gov These enzymatic methods are often tolerant of various functional groups on the indole ring. nih.govfrontiersin.org

Mechanistic Studies of Metal-Catalyzed Transformations

This compound possesses two carbon-halogen bonds (C3-Br and C7-Cl), making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The C-Br bond is generally more reactive than the C-Cl bond in such transformations.

The predominant mechanism for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a catalytic cycle based on oxidative addition and reductive elimination steps. wikipedia.orgnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., the C-Br bond of this compound) to a low-valent metal center, typically palladium(0). libretexts.org This step involves the insertion of the metal into the carbon-halogen bond, increasing the metal's oxidation state and coordination number by two (e.g., Pd(0) to Pd(II)). wikipedia.orglibretexts.org This is often the rate-limiting step and requires a vacant coordination site on the metal complex. wikipedia.org

Transmetalation/Carbopalladation : Following oxidative addition, the next step depends on the specific reaction. In Suzuki coupling, a transmetalation step occurs where an organoboron compound transfers its organic group to the palladium(II) center. In Heck coupling, the alkene substrate coordinates to the palladium and undergoes migratory insertion.

Reductive Elimination : This is the final, product-forming step of the cycle. wikipedia.org Two ligands on the metal center (e.g., the indole ring and the newly introduced organic group) couple and are eliminated from the metal's coordination sphere. ksu.edu.sa This process forms the new C-C bond, reduces the metal's oxidation state by two (e.g., Pd(II) back to Pd(0)), and regenerates the active catalyst, allowing the cycle to continue. wikipedia.orgwikipedia.org For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. wikipedia.org

Table 2: Key Steps in a Palladium-Catalyzed Suzuki Coupling Cycle

| Step | Description | Metal Oxidation State | Metal Coordination Number |

| Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. | Pd(II) → Pd(0) | Varies |

| Oxidative Addition | The aryl halide (R-X) adds to the Pd(0) catalyst. | Pd(0) → Pd(II) | Increases by 2 |

| Transmetalation | The organic group (R') from an organoboron reagent replaces the halide (X) on the Pd(II) complex. | Stays Pd(II) | Unchanged |

| Reductive Elimination | The two organic groups (R and R') couple and are eliminated as the product (R-R'). The Pd(0) catalyst is regenerated. | Pd(II) → Pd(0) | Decreases by 2 |

The use of bulky, electron-rich phosphine (B1218219) ligands, such as PtBu₃, can be crucial. In some cases, oxidative addition can be reversible, and such ligands can promote the desired reductive elimination step, preventing the formation of catalytically inactive species. acs.org

While two-electron processes like oxidative addition are common, some metal-catalyzed transformations can proceed through single-electron transfer (SET) mechanisms, which involve radical intermediates.

An SET mechanism for the functionalization of an aryl halide like this compound would typically involve the transfer of a single electron from a reductant (which could be a photocatalyst or a transition metal in a low oxidation state) to the aryl halide. This transfer leads to the formation of a radical anion, which then fragments to produce an aryl radical and a halide anion. This highly reactive aryl radical can then participate in subsequent bond-forming reactions. For instance, diphenylthiourea, upon deprotonation and photoexcitation, can act as a potent reductant to promote the cleavage of aryl bromide bonds via an SET pathway, generating aryl radicals for use in cross-coupling reactions. rsc.org Such pathways offer an alternative mechanistic framework to the classical oxidative addition/reductive elimination cycle.

Directing Group Effects on C-H Activation Mechanisms

The strategic placement of directing groups on the indole scaffold plays a pivotal role in guiding the regioselectivity of C-H activation reactions. While specific studies detailing directing group effects on this compound are limited, the broader principles established for the indole nucleus provide a framework for understanding its reactivity. Directing groups, typically Lewis-basic functionalities, can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its cleavage.

In the context of halogenated indoles, the inherent electronic properties of the bromine and chlorine substituents, along with their positions on the indole ring, significantly influence the electron density distribution and, consequently, the preferred sites of C-H activation. Research on various substituted indoles has demonstrated that the choice of directing group can steer functionalization to different positions of the indole core. For instance, N-acyl and N-sulfonyl groups are commonly employed to direct C-H activation to the C2 and C7 positions. The interplay between the electronic effects of the halogen atoms in this compound and the coordinating ability of a chosen directing group would be a critical determinant of the regiochemical outcome of C-H functionalization reactions.

The mechanism of directing group-assisted C-H activation typically involves the formation of a cyclometalated intermediate. The stability of this intermediate, influenced by ring strain and electronic factors, is a key factor in determining the reaction pathway. For this compound, the steric hindrance posed by the bromine and chlorine atoms could also play a significant role in the approach of the catalyst and the geometry of the resulting metallacycle.

Table 1: Regioselectivity of Indole C-H Functionalization with Different Directing Groups

| Directing Group | Position of Functionalization | Catalyst System (Typical) |

| N-P(O)tBu2 | C7 or C6 | Palladium or Copper |

| N-Pivaloyl | C4 or C5 | Palladium |

| N-Pyrimidinyl | C2 | Rhodium |

| N-Acetyl | C2 | Palladium |

This table presents generalized findings for the indole scaffold and serves as a predictive framework for this compound.

Insights from Kinetic Isotope Effects and Spectroscopic Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and probing the nature of transition states. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position, changes in the reaction rate can be measured. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step.

While specific KIE studies on this compound are not extensively documented in the reviewed literature, investigations on related indole systems provide valuable insights. For instance, in palladium-catalyzed C-H arylation of N-methylindole, a primary KIE was observed, suggesting that C-H bond cleavage is indeed involved in the rate-limiting step. Similar experiments on this compound would be instrumental in confirming the nature of the C-H activation step in its functionalization reactions.

Spectroscopic techniques are indispensable for identifying reaction intermediates and characterizing transition states, thereby providing a more complete picture of the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to monitor the progress of a reaction and identify transient species. For instance, in situ IR spectroscopy can be used to observe the formation and consumption of metal-carbonyl complexes in carbonylation reactions, while advanced mass spectrometry techniques can help in the detection of catalytic intermediates in palladium-catalyzed cross-coupling reactions.

Computational studies, often performed in conjunction with experimental work, can provide theoretical support for proposed mechanisms and offer predictions about the structures and energies of intermediates and transition states. Density Functional Theory (DFT) calculations have been widely used to model reaction pathways for C-H activation in various aromatic systems, including indoles.

Solvent Effects on Reaction Outcomes and Mechanisms

The choice of solvent can have a profound impact on the rate, yield, and even the mechanistic pathway of a chemical reaction. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states and intermediates, and in some cases, actively participate in the reaction mechanism.

In the context of C-H activation reactions of indoles, solvent polarity has been shown to be a critical parameter. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed as they can effectively solvate the metal catalysts and facilitate the ionic intermediates that are often involved in the catalytic cycle. The ability of the solvent to coordinate to the metal center can also influence the reactivity and selectivity of the catalyst.

For reactions involving this compound, the solvent could play a crucial role in modulating the reactivity of the C-H bonds and influencing the regioselectivity of functionalization. For instance, a more polar solvent might favor a pathway that proceeds through a more charge-separated transition state. Furthermore, in cross-coupling reactions, the solvent can affect the rate of oxidative addition and reductive elimination steps, which are key processes in the catalytic cycle.

Table 2: Effect of Solvent on a Hypothetical Palladium-Catalyzed C-H Arylation of an Indole Derivative

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 2.5 |

| Acetonitrile | 37.5 | 5.8 |

| Dimethylformamide (DMF) | 36.7 | 8.2 |

This table illustrates a general trend and the actual effect would be specific to the reaction of this compound.

Applications in Advanced Organic Synthesis and Materials Science

A Gateway to Complex Polycyclic Heterocyclic Systems

The strategic placement of two different halogen atoms on the indole (B1671886) scaffold of 3-Bromo-7-chloroindole provides a unique opportunity for the construction of elaborate polycyclic structures, including fused-ring and spirocyclic systems.

Synthesis of Fused-Ring Indole Derivatives

While direct examples of using this compound for the synthesis of fused-ring indole derivatives are not extensively documented in publicly available research, the known reactivity of halogenated indoles provides a strong basis for its potential in this area. Palladium-catalyzed reactions, such as the Larock indole synthesis, are powerful methods for constructing fused-ring systems from halo-anilines and alkynes. nih.gov This suggests that this compound could be a suitable substrate for intramolecular cyclization reactions to form novel tricyclic indole skeletons. The differential reactivity of the C-Br and C-Cl bonds could allow for selective coupling reactions, enabling the stepwise construction of fused rings.

Construction of Spirocyclic Systems

Spirocyclic indoles, particularly spirooxindoles, are a prominent class of compounds with significant biological activities. The construction of these three-dimensional structures often involves multicomponent reactions or cascade sequences. Although specific examples utilizing this compound in spirocyclization reactions are scarce, the general principles of spirooxindole synthesis suggest its potential applicability. For instance, isatins, which can be conceptually derived from 2,3-dioxygenated indoles, are common precursors for spirocyclic systems. researchgate.net The functional handles on this compound could be transformed to facilitate its participation in such cyclization reactions, leading to novel spirocyclic architectures.

A Precursor for Densely Functionalized Indole Derivatives

The presence of two distinct halogen atoms on the indole ring of this compound makes it an ideal precursor for the synthesis of indoles with multiple and varied functional groups. The ability to selectively functionalize different positions on the indole core is crucial for creating molecules with tailored properties.

Sequential Derivatization at C3, C7, and Other Positions

The differential reactivity of the bromine and chlorine atoms in this compound is key to its utility in sequential derivatization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. acs.org This allows for selective functionalization at the C3 position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the C7-chloro substituent intact for subsequent transformations.

Furthermore, the C7 position of the indole ring can be functionalized through various methods, including C-H activation or by converting the chloro group into other functionalities. For instance, strategies for the C7-derivatization of 3-alkylindoles have been developed via a C2/C7-diboronation–C2-protodeboronation sequence, leading to C7-boroindoles that can be further elaborated. orgsyn.org A similar strategy could potentially be adapted for this compound, allowing for the introduction of a wide range of substituents at the C7 position after initial modification at C3.

Table 1: Potential Sequential Functionalization Reactions of this compound

| Step | Position | Reaction Type | Potential Reagent | Resulting Functionality |

| 1 | C3 | Suzuki Coupling | Arylboronic acid | Aryl group |

| 2 | C7 | Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| 3 | N1 | Alkylation | Alkyl halide | N-Alkyl group |

This table represents a hypothetical reaction sequence based on known indole chemistry.

Synthesis of Indoles with Orthogonal Reactivity

The concept of orthogonal reactivity, where different functional groups can be selectively manipulated in the presence of others, is a cornerstone of modern organic synthesis. This compound embodies this principle. The C-Br and C-Cl bonds offer two distinct reactive sites that can be addressed under different reaction conditions. For example, the C3-bromo position could be selectively coupled using a specific palladium catalyst and ligand system that is unreactive towards the C7-chloro position. Subsequently, a different catalyst system or reaction conditions could be employed to functionalize the C7 position. This orthogonal approach allows for the precise and controlled construction of highly substituted indole derivatives with diverse functionalities.

Contributions to Chemical Probe Development

Chemical probes are essential tools for studying biological processes and for drug discovery. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. While there is no direct evidence of this compound being used in the development of specific chemical probes, its potential as a versatile scaffold is clear. The ability to introduce various functional groups at different positions allows for the synthesis of a library of compounds that can be screened for biological activity. The bromine and chlorine atoms can serve as handles for the attachment of reporter tags, such as fluorescent dyes or biotin, which are crucial for target identification and validation studies. The design of chemical probes often involves the synthesis of a series of analogs to establish structure-activity relationships (SAR), a process for which this compound is an excellent starting point.

Rational Design of Halogenated Indole Scaffolds in Chemical Space

The rational design of novel bioactive molecules is a cornerstone of modern medicinal chemistry and materials science. Within this field, the indole nucleus is recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic compounds with a wide array of therapeutic applications. mdpi.comnih.govnih.govnih.gov The strategic modification of this scaffold, particularly through halogenation, allows for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The compound this compound serves as a prime example of a rationally designed scaffold, where the specific placement of two different halogen atoms is intended to create unique chemical reactivity and biological potential.

Principles of Scaffold Diversification

Scaffold diversification is a strategy in chemical biology and drug discovery aimed at generating a library of structurally related compounds from a common core structure, or scaffold. The goal is to systematically explore the chemical space around the scaffold to identify molecules with desired biological or material properties. The indole scaffold is an ideal candidate for such diversification due to its versatile chemical nature. mdpi.com

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, offers multiple sites for chemical modification. The nitrogen atom of the pyrrole ring, along with carbons at positions 2, 3, 4, 5, 6, and 7, can be substituted with various functional groups. This amenability to chemical modification allows for the creation of a multitude of indole-based derivatives. mdpi.comnih.gov The slightly acidic nature of the N-H bond and the high electron density at the C3 position make these sites particularly reactive and common targets for substitution. nih.gov

The "privileged" status of the indole scaffold stems from its ability to interact with numerous biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nucleic acids. nih.govnih.gov By decorating the core indole structure with different substituents, chemists can modulate the molecule's size, shape, polarity, and electronic distribution. This, in turn, influences its binding affinity and selectivity for specific biological targets. For instance, N-alkylation or acylation can alter steric bulk and hydrogen bonding capacity, while substitution on the benzene ring can modify lipophilicity and metabolic stability. mdpi.commdpi.com

Table 1: Key Positions for Indole Scaffold Diversification

| Position on Indole Ring | Type of Modification | Potential Impact on Molecular Properties |

| N1 | Alkylation, Acylation, Sulfonylation | Modulates steric hindrance, hydrogen bonding capacity, and metabolic stability. mdpi.commdpi.com |

| C2 | Halogenation, Alkylation | Often targeted for creating synthetic handles for further functionalization. organic-chemistry.org |

| C3 | Halogenation, Alkylation, Arylation | Highly reactive position; substitution significantly impacts electronic properties and provides a vector for introducing diverse groups via cross-coupling. nih.govmdpi.comorgsyn.org |

| C4, C5, C6, C7 | Halogenation, Nitration, Methoxy groups | Modifies lipophilicity, electronic nature of the benzene ring, and potential for specific interactions like halogen bonding. nih.govresearchgate.net |

Strategic Incorporation of Halogen Atoms

The introduction of halogen atoms is a powerful and widely used strategy in the rational design of bioactive compounds. More than half of all drugs currently on the market or in clinical trials contain at least one halogen atom. researchgate.net Halogenation of the indole scaffold is a key diversification tactic used to modulate its physicochemical and pharmacological properties in a predictable manner. researchgate.net

The strategic incorporation of halogens like chlorine and bromine can influence a molecule in several ways:

Electronic Effects : Halogens are electron-withdrawing groups that can significantly alter the electron density distribution of the indole ring system, affecting its reactivity and interactions with biological targets. organic-chemistry.org

Lipophilicity : The addition of halogens generally increases the lipophilicity (fat solubility) of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

Metabolic Stability : Halogenation at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of the compound.

Binding Interactions : Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. These interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket can significantly enhance binding affinity and selectivity.

The regioselective introduction of halogens is crucial. Different positions on the indole ring can be targeted to achieve specific outcomes. For example, C3-halogenated indoles are valuable synthetic intermediates, as the halogen can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com This makes C3-bromoindoles, such as this compound, particularly useful building blocks.

In the case of This compound , the placement of two distinct halogens is a deliberate design choice.

The 3-bromo group serves as a versatile synthetic handle. The carbon-bromine bond is sufficiently reactive for various cross-coupling reactions, allowing for the subsequent introduction of a wide range of substituents at this electronically important position. mdpi.comorgsyn.org

This di-halogenation pattern creates a unique scaffold that combines a reactive site for further diversification (C3) with a group that fine-tunes the foundational properties of the molecule (C7). This approach allows for the systematic exploration of chemical space to develop potent and selective agents for various applications in medicine and materials science.

Table 2: Research Findings on Halogenated Indole Synthesis

| Halogenation Method | Reagents | Target Position | Key Findings | Reference |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C3 | Protection of the indole nitrogen allows for clean, high-yield bromination at the C3 position. | orgsyn.org |

| Oxone-Halide System | Oxone, NaCl/NaBr | C2 or C3 | Regioselectivity is controlled by the N-protecting group; electron-withdrawing groups direct halogenation to C2, while C3 is halogenated otherwise. This is a greener alternative to traditional methods. | organic-chemistry.org |

| Palladium-catalyzed Cross-Coupling | Phenyl boronic acid, Pd catalyst | C3 | 3-Bromoindoles are excellent substrates for Suzuki coupling to form 3-arylindoles in high yields. | mdpi.com |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalysts | C3 | 3-Iodoindoles and 3-bromoindoles can be coupled with terminal alkynes, though reactivity depends on the N-substituent. | mdpi.com |

Theoretical and Computational Chemistry of 3 Bromo 7 Chloroindole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the nuances of molecular structure and behavior. researchgate.net These methods allow for a detailed exploration of the electronic environment of 3-Bromo-7-chloroindole.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netniscpr.res.in For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311+G(d,p), can determine the optimized molecular geometry, charge distribution, and vibrational frequencies. niscpr.res.inchemrxiv.org

The presence of electron-withdrawing bromine and chlorine atoms significantly influences the electron density distribution across the indole (B1671886) ring. DFT calculations can quantify this effect, showing how the electronegative halogens pull electron density away from the aromatic system. This electronic perturbation is not uniform; the calculations can reveal the specific charges on each atom (e.g., Mulliken charges), providing a detailed map of the electrostatic potential. This map is crucial for understanding intermolecular interactions and the molecule's reactivity. chemrxiv.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the energy and spatial distribution of these orbitals are key to its chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. rsc.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity.

Interactive Table: Global Reactivity Descriptors Derived from HOMO-LUMO Analysis

This table presents typical quantum chemical parameters that can be derived from the HOMO and LUMO energies. The values are illustrative for a molecule like this compound and are based on general principles of DFT calculations.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Related to Ionization Potential (I) |

| LUMO Energy (ELUMO) | - | Related to Electron Affinity (A) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |

The distribution of the HOMO and LUMO across the this compound structure is also revealing. The HOMO is typically located on the electron-rich pyrrole (B145914) part of the indole ring, while the LUMO may be distributed over the entire aromatic system, influenced by the electron-withdrawing halogen substituents.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the regioselectivity of chemical reactions. For indole systems, electrophilic substitution typically occurs at the C3 position due to the higher electron density. However, in this compound, the C3 position is blocked. DFT calculations, particularly through the analysis of the molecular electrostatic potential (MEP) and Fukui functions, can predict the most likely sites for electrophilic or nucleophilic attack. nih.govnih.gov

The MEP map visually displays regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to nucleophilic and electrophilic attack, respectively. For this compound, the regions around the nitrogen atom and certain positions on the benzene (B151609) ring would be analyzed to predict reaction outcomes. Similarly, Fukui functions provide a quantitative measure of the change in electron density at a specific point when the number of electrons in the molecule changes, pinpointing the most reactive sites. acs.org These computational approaches allow for a rationalization of why a reaction favors one regioisomer over another, which is a crucial aspect of synthetic chemistry. rsc.orgresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful lens to study the time-dependent behavior and conformational flexibility of molecules. nih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or within the binding site of a biological target like a protein kinase. nih.govacs.org

These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. The resulting trajectory provides detailed information on stable conformations, rotational barriers of substituents, and the dynamics of intermolecular interactions. nih.gov For instance, in the context of drug design, MD simulations can show how this compound maintains stable binding within a protein's active site, highlighting key interactions like hydrogen bonds and halogen bonds that contribute to its binding affinity. nih.gov The analysis of root-mean-square deviation (RMSD) during a simulation can indicate the stability of the molecule's conformation. nih.gov

Investigation of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This phenomenon is crucial in supramolecular chemistry and drug design. The halogens in this compound, both bromine and chlorine, can participate in such interactions.

Computational Assessment of σ-Hole Characteristics

The basis of halogen bonding is the presence of a "σ-hole," a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). arxiv.orgarxiv.org This positive region arises from the anisotropic distribution of electron density around the halogen atom. arxiv.org

Computational chemistry is essential for characterizing these σ-holes. By calculating the molecular electrostatic potential (MEP) on the molecular surface using DFT methods, the location, size, and magnitude (VS,max) of the σ-hole can be precisely determined. nih.govnih.gov For this compound, calculations would reveal positive σ-holes on both the bromine and chlorine atoms. The magnitude of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. nih.govarxiv.org Therefore, the bromine at the C3 position is expected to have a more positive and prominent σ-hole than the chlorine at the C7 position, making it a stronger halogen bond donor. arxiv.org These computational assessments are vital for understanding and predicting the role of halogen bonding in the crystal packing of this compound and its interactions with biological targets. acs.orgresearchgate.net

Modeling of Non-Covalent Interactions Involving Halogens

The presence of both bromine and chlorine atoms on the indole scaffold of this compound makes it a compelling subject for the study of non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on another molecule. princeton.edu The σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen's surface, centered along the axis of the R-X covalent bond (where R is the remainder of the molecule and X is the halogen). princeton.edu

Computational methods, especially Density Functional Theory (DFT), are pivotal in modeling and understanding these interactions. nih.gov For this compound, modeling would reveal the characteristics of the σ-holes on both the C3-Br and C7-Cl bonds. The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend F ≪ Cl < Br < I. mdpi.comnih.gov Consequently, the bromine atom at the 3-position is expected to be a stronger halogen bond donor than the chlorine atom at the 7-position.

Theoretical calculations can quantify the properties of these σ-holes and predict the strength of potential halogen bonds. Key parameters derived from such models include the maximum positive electrostatic potential (V_S,max) associated with the σ-hole and the interaction energies with various halogen bond acceptors (e.g., lone pair donors or π-systems). princeton.edu Energy decomposition analysis can further dissect the interaction energy into electrostatic, orbital, and dispersion components, providing a deeper understanding of the nature of the bond. nih.gov These models are crucial for crystal engineering and designing supramolecular structures where such interactions dictate the assembly of molecules. mdpi.com